molecular formula C8H12N2S B1291081 2-(Piperidin-3-yl)thiazole CAS No. 630121-84-5

2-(Piperidin-3-yl)thiazole

Cat. No.: B1291081
CAS No.: 630121-84-5
M. Wt: 168.26 g/mol
InChI Key: JWDOZKWLXFFMAK-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)thiazole is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(Piperidin-3-yl)thiazole and its derivatives are synthesized through various chemical reactions, offering a range of chemical properties and applications. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides leads to 1,3-thiazole derivatives. These compounds show significant anti-arrhythmic activity, demonstrating the therapeutic potential of piperidine-based thiazoles in cardiovascular research (Abdel‐Aziz et al., 2009). Additionally, novel scaffolds such as Thiadiazolyl Piperidine have been synthesized from stearic acid, showing antimicrobial activities and highlighting the compounds' utility in creating nonionic surfactants with potential for diverse industrial applications (Abdelmotaal Abdelmajeid et al., 2017).

Antimicrobial and Antitumor Activities

Piperidine-substituted thiazole compounds exhibit a range of biological activities. For example, thiazolyl chalcones and their derivatives synthesized through piperidine-mediated reactions have shown marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012). Furthermore, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have demonstrated selective in vitro antitumoral activity and inhibited cancer cell growth in preclinical models of glioblastoma multiforme, suggesting their potential as therapeutic agents for this aggressive brain tumor (da Silveira et al., 2017).

Antifungal and Insecticidal Effects

Novel piperidine thiazole compounds have been synthesized and evaluated for their bioactivity, showing certain insecticidal activities against pests like armyworm. At specific concentrations, some of these compounds demonstrated high lethal rates, indicating their potential use in agricultural pest management (Ding et al., 2019).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing significant activity in in vitro assays. This highlights the role of this compound derivatives in developing new treatments for tuberculosis, addressing the growing concern of antimicrobial resistance (Jeankumar et al., 2013).

Safety and Hazards

The safety information for “2-(Piperidin-3-yl)thiazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent scientific literature .

Properties

IUPAC Name

2-piperidin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDOZKWLXFFMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318816
Record name 3-(2-Thiazolyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-84-5
Record name 3-(2-Thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630121-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thiazolyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-thiazol-2-yl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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